molecular formula C8H10ClNO B15168816 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine CAS No. 879133-16-1

4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B15168816
CAS No.: 879133-16-1
M. Wt: 171.62 g/mol
InChI Key: UXWDZLARNQBNFX-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and three methyl groups

Preparation Methods

The synthesis of 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules. For instance, the oxo group may participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine include other substituted pyridines and oxo-pyridines. For example:

Properties

CAS No.

879133-16-1

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-chloro-2,3,6-trimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H10ClNO/c1-5-4-8(9)6(2)7(3)10(5)11/h4H,1-3H3

InChI Key

UXWDZLARNQBNFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=[N+]1[O-])C)C)Cl

Origin of Product

United States

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